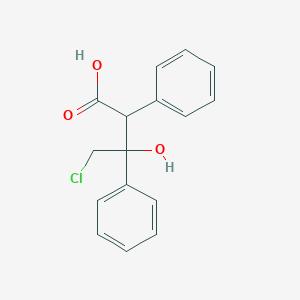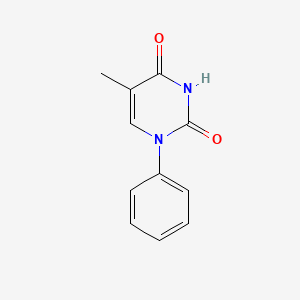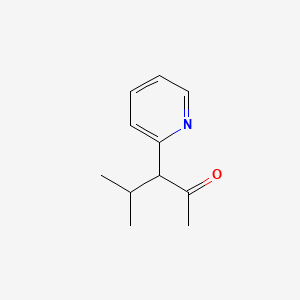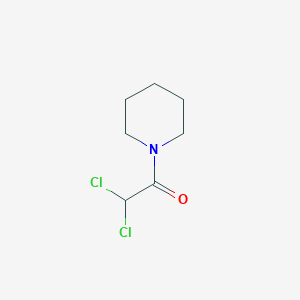
2,2-Dichloro-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(piperidin-1-yl)ethanone is an organic compound that features a piperidine ring attached to a 2,2-dichloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-(piperidin-1-yl)ethanone can be synthesized through the reaction of piperidine with 2,2-dichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2,2-Dichloro-1-(piperidin-1-yl)ethanol.
Oxidation: 2,2-Dichloro-1-(piperidin-1-yl)acetic acid.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-1-(piperidin-1-yl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic carbonyl and dichloromethyl groups. These interactions can lead to the formation of various derivatives with potential biological activity. The compound may also interact with enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(pyrrolidin-1-yl)ethanone
- 2,2-Dichloro-1-(morpholin-1-yl)ethanone
- 2,2-Dichloro-1-(azepan-1-yl)ethanone
Uniqueness
2,2-Dichloro-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1796-23-2 |
|---|---|
Fórmula molecular |
C7H11Cl2NO |
Peso molecular |
196.07 g/mol |
Nombre IUPAC |
2,2-dichloro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
Clave InChI |
QAWBNYBHBJTSMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


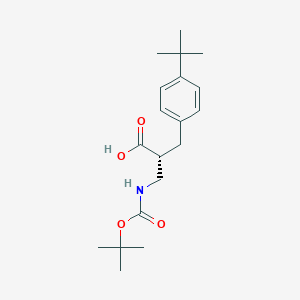
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)

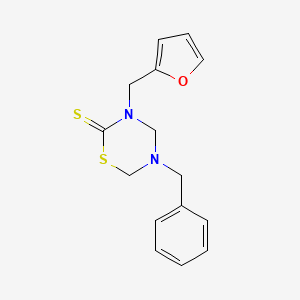

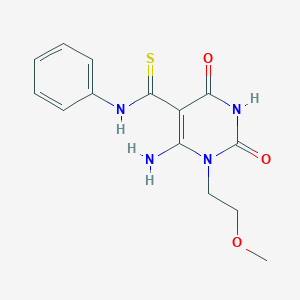

![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)

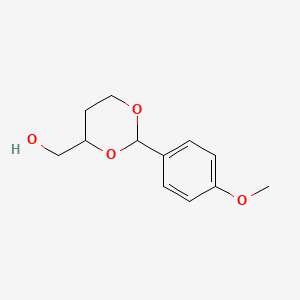
![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
